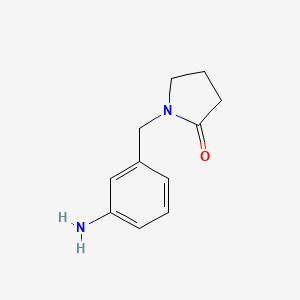

1-(3-Aminobenzyl)pyrrolidin-2-one

Description

Historical Context and Evolution of Pyrrolidin-2-one Derivatives in Organic Synthesis

The pyrrolidine (B122466) ring is a fundamental five-membered nitrogen-containing heterocycle that is a core structure in numerous biologically active molecules and natural products. frontiersin.orgnih.gov Its saturated nature allows for a three-dimensional exploration of chemical space, a desirable trait in drug design. nih.govunipa.it Pyrrolidin-2-one, also known as γ-butyrolactam, is the simplest γ-lactam and serves as a versatile starting material. wikipedia.org

Historically, the synthesis of pyrrolidin-2-one was achieved by reacting γ-butyrolactone with ammonia. researchgate.net The development of methods to create N-substituted pyrrolidin-2-ones expanded the synthetic utility of this scaffold. These methods often involve the condensation of primary amines with γ-butyrolactone at high temperatures or the use of coupling agents. researchgate.net Over the years, more sophisticated and milder techniques have been developed, including multi-component reactions and catalytic approaches, to generate a diverse library of pyrrolidin-2-one derivatives. nih.gov These derivatives have found applications as intermediates in the synthesis of pharmaceuticals and other functional materials. mdpi.com

The evolution of synthetic methods has been driven by the need for efficient and stereoselective routes to complex molecules containing the pyrrolidin-2-one core. mdpi.com The ability to introduce a wide array of substituents at the nitrogen atom has been crucial for modulating the physicochemical and biological properties of these compounds. researchgate.net

Significance of Benzylamine (B48309) and Substituted Benzylamine Scaffolds in Chemical Biology

Benzylamine and its substituted derivatives are important structural motifs in medicinal chemistry. acs.org The benzyl (B1604629) group provides a versatile scaffold that can be readily functionalized to interact with biological targets. The position and nature of substituents on the aromatic ring can significantly influence the biological activity of the molecule. wikipedia.org

For instance, the aminobenzyl moiety is a key component in a variety of compounds with demonstrated biological relevance. 3-Aminobenzyl alcohol, a related compound, is used as a reagent in the synthesis of inhibitors for enzymes like dynamin GTPase and the hedgehog signaling pathway. usbio.netguidechem.com The amino group can act as a hydrogen bond donor or a site for further chemical modification.

The combination of a benzylamine scaffold with other heterocyclic rings often leads to compounds with interesting pharmacological profiles. nih.gov The spatial arrangement and electronic properties of the substituted benzylamine can be fine-tuned to optimize interactions with specific protein targets. nih.gov

Rationale for the Academic Investigation of 1-(3-Aminobenzyl)pyrrolidin-2-one

The academic interest in this compound stems from the convergence of two important pharmacophores: the pyrrolidin-2-one ring and the 3-aminobenzyl group. The pyrrolidin-2-one scaffold is present in a wide range of biologically active compounds, including anticonvulsants and anticancer agents. frontiersin.orgnih.gov The 3-aminobenzyl moiety is also a known constituent of molecules with therapeutic potential. usbio.netguidechem.com

The combination of these two structural units in this compound presents an opportunity to explore novel chemical space and potentially discover new compounds with unique biological activities. The primary amino group on the benzyl ring offers a reactive handle for further derivatization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Academic research into this compound is likely focused on its synthesis, characterization, and the exploration of its potential as a building block for more complex molecules. The investigation of its conformational properties and its ability to participate in various chemical transformations would also be of significant interest to the scientific community.

Overview of Research Approaches and Methodologies

The study of this compound would typically involve a multi-faceted research approach.

Synthesis: The primary method for synthesizing this compound would likely involve the reaction of 2-pyrrolidone with 3-aminobenzyl chloride or a related electrophile. Alternatively, a reductive amination reaction between 3-aminobenzaldehyde (B158843) and 2-pyrrolidone could be employed. Optimization of reaction conditions, such as solvent, temperature, and catalyst, would be a key aspect of the synthetic investigation.

Purification and Characterization: Following synthesis, the compound would need to be purified, typically using techniques like column chromatography or recrystallization. Its identity and purity would then be confirmed using a suite of analytical methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl group of the lactam and the amino group.

Computational Modeling: Density Functional Theory (DFT) and other computational methods could be used to predict the compound's three-dimensional structure, electronic properties, and potential reactivity. This can provide insights into its conformational preferences and guide further experimental work.

Exploratory Reactions: Researchers would likely investigate the reactivity of the amino group on the benzyl ring. This could involve reactions such as acylation, alkylation, or diazotization to create a series of new derivatives. The chemical stability and reactivity of the pyrrolidin-2-one ring would also be of interest.

Table of Compounds Mentioned

| Compound Name |

| This compound |

| 2-Pyrrolidone |

| γ-Butyrolactone |

| 3-Aminobenzyl alcohol |

| 3-Aminobenzyl chloride |

| 3-Aminobenzaldehyde |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 245546-83-2 | bldpharm.com |

| Molecular Formula | C11H14N2O | bldpharm.com |

| Molecular Weight | 190.24 g/mol | bldpharm.com |

| SMILES | O=C1N(CC2=CC=CC(N)=C2)CCC1 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-aminophenyl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-10-4-1-3-9(7-10)8-13-6-2-5-11(13)14/h1,3-4,7H,2,5-6,8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNZDXATAWLXOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901269600 | |

| Record name | 1-[(3-Aminophenyl)methyl]-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245546-83-2 | |

| Record name | 1-[(3-Aminophenyl)methyl]-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245546-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Aminophenyl)methyl]-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(3-aminophenyl)methyl]pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 1 3 Aminobenzyl Pyrrolidin 2 One and Its Analogues

Direct Synthesis Approaches to the Target Compound

Direct synthesis methods typically involve either forming the pyrrolidin-2-one ring with the benzyl (B1604629) group already attached to the nitrogen precursor or attaching the benzyl group to a pre-existing pyrrolidin-2-one ring.

The formation of the pyrrolidin-2-one ring is a fundamental step that can be achieved through various cyclization strategies. One-pot methods integrating amide activation, reduction, and intramolecular nucleophilic substitution provide an efficient route to pyrrolidine (B122466) derivatives from halogenated amides. mdpi.com For instance, halogenated butyramides can be cyclized to form the corresponding pyrrolidinone structures. mdpi.com

Other notable cyclization methods include:

Intramolecular Schmidt Reaction: A Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids can yield 2-substituted pyrrolidines. organic-chemistry.org

Ring Contraction: A photo-promoted ring contraction of pyridines using silylborane has been developed to produce pyrrolidine derivatives, offering a novel pathway from abundant starting materials. osaka-u.ac.jpnih.gov

Tandem Amination/Oxidation: A silver-mediated tandem amination/oxidation of a secondary amine-tethered alkyne can produce functionalized pyrroles, a related five-membered heterocycle. nih.gov

Reductive Cycloaddition: An iridium-catalyzed reductive [3 + 2] cycloaddition of amides and conjugated alkenes provides a general and highly selective route to complex pyrrolidine structures. acs.org

These methods highlight the diverse tactics available for constructing the core pyrrolidinone ring, which can be adapted for the synthesis of the target compound by using appropriate precursors.

A straightforward and common method for synthesizing 1-substituted pyrrolidin-2-ones is the N-alkylation of the parent pyrrolidin-2-one. This involves reacting 2-pyrrolidone with a suitable benzylating agent. A patented process describes the reaction of 2-pyrrolidone with a reactive benzylated compound, such as a benzyl halide, in a basic medium to form N-benzyl-2-pyrrolidone. google.com This intermediate is then further functionalized. google.com To synthesize the target compound, 1-(3-nitrobenzyl)pyrrolidin-2-one would be created via N-alkylation, followed by reduction of the nitro group to an amine.

The N-alkylation of amides and sulfonamides is a well-established transformation. researchgate.netnih.gov For example, 2-azidobenzenesulfonamide (B1252160) was successfully N-alkylated with 5-bromopent-1-ene, which then underwent further reaction to form a pyrrolidine ring. nih.govacs.org This demonstrates the principle of attaching a side chain to a nitrogen-containing precursor prior to or after cyclization.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 2-Pyrrolidone | Benzyl Halide (e.g., 3-Nitrobenzyl Bromide) | 1-(3-Nitrobenzyl)pyrrolidin-2-one | N-Alkylation |

| Halogenated Butyramide | Amine (e.g., 3-Aminobenzylamine) | 1-(3-Aminobenzyl)pyrrolidin-2-one | Cyclization/Amidation |

| ω-Azido Carboxylic Acid | - | Pyrrolidin-2-one | Intramolecular Schmidt Reaction |

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions are highly efficient for generating molecular diversity by combining three or more starting materials in a single synthetic operation.

The Ugi four-component reaction (U-4CR) is a powerful tool for producing N-substituted pyrrolidinones. nih.govnih.gov This reaction involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.gov By using glutamic acid as the carboxylic acid component, the reaction can be employed to synthesize N-substituted pyrrolidinone scaffolds. nih.govnih.gov To create a benzylpyrrolidinone scaffold, a benzylamine (B48309) derivative would serve as the amine component. The Ugi reaction's tolerance for a wide variety of functional groups makes it ideal for creating libraries of compounds. researchgate.netyoutube.com For example, a diversity-oriented synthesis of 1-benzyl-pyrrolidine-3-ol analogues was achieved using the Ugi protocol where 1-(2-aminobenzyl) pyrrolidin-3-ol was used as the primary amine component. researchgate.net

| Amine Component | Carbonyl Component | Carboxylic Acid Component | Isocyanide Component | Resulting Scaffold |

|---|---|---|---|---|

| 3-Aminobenzylamine | Aldehyde/Ketone | Glutamic Acid | Isocyanide | This compound derivative |

| 1-(2-Aminobenzyl) pyrrolidin-3-ol | Various Aldehydes | Various Acids | tert-Butyl Isocyanide | 1-Benzyl-pyrrolidine-3-ol analogues |

A modern and effective strategy for synthesizing 1,5-substituted pyrrolidin-2-ones involves the use of donor-acceptor (DA) cyclopropanes. mdpi.comnih.govnih.gov This method consists of a Lewis acid-catalyzed ring-opening of the DA cyclopropane (B1198618) with a primary amine, such as a benzylamine, to form a γ-amino ester. nih.gov This intermediate then undergoes in-situ lactamization and dealkoxycarbonylation to yield the final pyrrolidin-2-one product. nih.govnih.gov This transformation is notable for its broad scope, tolerating a variety of substituents on both the cyclopropane and the amine. mdpi.com In this reaction, the DA cyclopropane acts as a 1,4-C,C-dielectrophile, while the amine functions as a 1,1-dinucleophile. nih.govnih.gov

This approach represents a novel method for creating densely functionalized pyrrolidinones in a single step from commercially available starting materials. nih.gov

Derivatization and Functionalization Strategies

Once the core 1-(benzyl)pyrrolidin-2-one scaffold is assembled, it can be further modified to produce a wide range of analogues. The pyrrolidinone heterocycle is considered a privileged pharmacophore, and methods to functionalize it are of significant interest. nih.gov

Strategies for derivatization include:

Modification of the Benzyl Ring: The amino group on the 3-position of the benzyl ring is a key site for functionalization. It can undergo a wide range of reactions typical for anilines, such as acylation, sulfonylation, and alkylation, to introduce new functional groups.

Modification of the Pyrrolidinone Ring: The α-position to the carbonyl group can be functionalized through base treatment followed by quenching with various electrophiles. nih.gov

Chiral Pool Synthesis: Using naturally available sources like L-proline allows for the synthesis of chiral N-benzyl-pyrrolidine derivatives. researchgate.net For example, N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives were synthesized starting from L-proline, demonstrating a strategy where the carboxylic acid group of the proline is transformed. researchgate.net

The combination of these synthetic strategies provides a versatile platform for the creation and diversification of compounds based on the this compound structure.

Chemical Transformations at the Pyrrolidin-2-one Nucleus

The pyrrolidin-2-one (or γ-lactam) ring is a common scaffold in many biologically active compounds and serves as a versatile template for chemical modification. Various synthetic methods allow for the introduction of substituents and functional groups at different positions of this nucleus, leading to a diverse array of analogues.

One common approach involves the functionalization at the C3 and C4 positions. For instance, a series of 3-(acylamino)-2-pyrrolidinones has been synthesized, demonstrating that the position adjacent to the lactam nitrogen can be readily modified. researchgate.net Another significant transformation is the oxidation of the ring to create pyrrolidine-2,3-diones. These are typically synthesized via multicomponent reactions, for example, by reacting ethyl 2,4-dioxovalerate with aromatic aldehydes and anilines, followed by further reaction with aliphatic amines. beilstein-journals.org This creates a highly functionalized core that can be further elaborated.

The C5 position can also be substituted. A notable method for creating 1,5-disubstituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines like anilines or benzylamines. nih.gov This reaction proceeds through the opening of the cyclopropane ring and subsequent lactamization, allowing for the introduction of a wide range of substituents at the C5 position, dictated by the structure of the starting cyclopropane. nih.gov

Below is a table summarizing various transformations at the pyrrolidin-2-one nucleus.

| Position | Transformation | General Method | Key Reagents | Reference |

| C3 | Acylamination | Introduction of an acylamino group. | Acylating agents | researchgate.net |

| C3, C4 | Oxidation/Dione Formation | Multicomponent reaction followed by amine addition. | Ethyl 2,4-dioxovalerate, aldehydes, anilines | beilstein-journals.org |

| C5 | Substitution | Ring-opening of donor-acceptor cyclopropanes with amines. | Donor-acceptor cyclopropanes, anilines/benzylamines | nih.gov |

| C2, C5 | Disubstitution | Catalytic asymmetric C-H insertion into the pyrrolidine ring. | Rhodium(II) catalysts, diazo compounds | acs.org |

Modifications of the 3-Aminobenzyl Moiety

The synthesis of this compound itself and modifications to its aminobenzyl group are fundamental for creating analogues with varied electronic and steric properties.

The most common and direct synthesis of the parent compound involves a two-step process. First, pyrrolidin-2-one is N-alkylated using a 3-nitrobenzyl halide, such as 3-nitrobenzyl bromide, in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF. researchgate.net This reaction yields 1-(3-nitrobenzyl)pyrrolidin-2-one. The second and crucial step is the reduction of the nitro group to the primary amine. This transformation is typically achieved with high efficiency using standard reduction methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl2) or sodium dithionite. mdpi.com This reduction is a key step in the synthesis of many pyrrolobenzodiazepines and related compounds where an amino-benzoyl moiety is required. mdpi.com

Once the amino group is installed, it serves as a handle for further functionalization. Standard reactions for primary aromatic amines can be employed, such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., in Sandmeyer reactions) to introduce groups like -OH, -CN, or halogens onto the aromatic ring.

These modifications allow for the fine-tuning of the molecule's properties.

| Modification | Description | Typical Reagents | Intermediate/Product | Reference |

| N-Alkylation | Attachment of the benzyl group to the pyrrolidinone nitrogen. | Pyrrolidin-2-one, 3-nitrobenzyl bromide, K2CO3 | 1-(3-Nitrobenzyl)pyrrolidin-2-one | researchgate.net |

| Nitro Reduction | Conversion of the nitro group to a primary amine. | H2, Pd/C or SnCl2 | This compound | mdpi.com |

| Acylation | Formation of an amide bond from the primary amine. | Acetyl chloride, Benzoyl chloride | N-(3-((2-oxopyrrolidin-1-yl)methyl)phenyl)acetamide | uran.ua |

| Sulfonylation | Formation of a sulfonamide from the primary amine. | Methanesulfonyl chloride | N-(3-((2-oxopyrrolidin-1-yl)methyl)phenyl)methanesulfonamide | mdpi.com |

Stereoselective Synthesis of Chiral Analogues

Introducing chirality into the pyrrolidin-2-one structure is of significant interest for developing compounds with specific biological activities. Asymmetric synthesis can be directed at creating stereocenters on the pyrrolidin-2-one ring, typically at the C3, C4, or C5 positions.

Several powerful strategies have been developed for the stereoselective synthesis of chiral pyrrolidines:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, pyroglutamic acid, an inexpensive derivative of glutamic acid, serves as a common starting point for synthesizing 2,5-disubstituted pyrrolidines. acs.org Similarly, other amino acids like D- or L-alanine can be used to produce enantiomerically pure trans-2,5-dimethylpyrrolidines. nih.gov

Catalytic Asymmetric Synthesis: These methods employ chiral catalysts to induce enantioselectivity.

Biocatalysis: Transaminases are used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high yields and excellent enantiomeric excess (>99.5% ee). acs.org

Organocatalysis: Chiral phosphoric acids can catalyze intramolecular aza-Michael cyclizations in an "asymmetric clip-cycle" reaction to produce enantioenriched pyrrolidines and spiropyrrolidines. whiterose.ac.uk Pyrrolidine-based organocatalysts, derived from tartaric or glyceric acids, have also been developed to promote various enantioselective transformations. mdpi.com

Metal Catalysis: Rhodium(II) complexes have been used to catalyze asymmetric C-H insertion reactions, enabling the direct difunctionalization of a pyrrolidine ring with high enantio- and diastereocontrol. acs.org

Chiral Auxiliaries: C2-symmetrical pyrrolidines, once synthesized, can themselves be used as chiral auxiliaries to direct the stereochemistry of a wide range of chemical transformations. nih.gov

These methods provide access to a vast chemical space of chiral analogues of this compound, where substituents on the ring can be precisely controlled in three-dimensional space.

| Strategy | Description | Example Catalyst/Starting Material | Stereocontrol | Reference |

| Biocatalysis | Enzyme-catalyzed asymmetric amination and cyclization. | Transaminases (TAs) | Access to both enantiomers with >99.5% ee. | acs.org |

| Chiral Pool | Use of naturally chiral starting materials. | Pyroglutamic acid, D/L-alanine | Stereochemistry is derived from the starting material. | nih.gov, acs.org |

| Organocatalysis | Asymmetric cyclization catalyzed by a small chiral molecule. | Chiral Phosphoric Acid (CPA) | High enantioselectivity in aza-Michael additions. | whiterose.ac.uk |

| Metal Catalysis | Transition metal-catalyzed asymmetric bond formation. | Rhodium(II) complexes | High diastereoselectivity and enantioselectivity in C-H insertion. | acs.org |

Chemical Reactivity and Mechanistic Investigations of 1 3 Aminobenzyl Pyrrolidin 2 One

Reactivity of the Pyrrolidin-2-one Lactam Ring System

The pyrrolidin-2-one ring, a five-membered lactam, exhibits a range of reactivities primarily centered around the amide bond.

Nucleophilic Attack and Ring-Opening Reactions

The amide bond within the pyrrolidin-2-one ring is susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity is a common feature of lactams and is influenced by factors such as ring strain and the nature of the attacking nucleophile. nih.gov

In strongly acidic or basic aqueous solutions, 2-pyrrolidinone (B116388) itself can undergo hydrolysis to yield 4-aminobutyric acid. chemicalbook.com Similarly, N-substituted pyrrolidinones can be cleaved. For instance, studies on N-alkyl pyrrolidines have shown that they can undergo ring-opening reactions with chloroformates to produce 4-chlorobutyl carbamates. acs.org The selectivity between N-dealkylation and ring-opening is highly dependent on the nature of the N-substituent. acs.org For example, N-methyl and N-ethyl pyrrolidines preferentially undergo ring-opening, while N-benzyl pyrrolidine (B122466) favors dealkylation. acs.org

The mechanism of ring-opening often involves the initial attack of a nucleophile on the carbonyl carbon of the lactam. This is followed by cleavage of the endocyclic C-N bond. The susceptibility of the lactam ring to this type of reaction is influenced by the degree of ring strain. nih.gov The cleavage of the otherwise inert C-N bond in unstrained azacycles like pyrrolidine presents a significant synthetic challenge, though methods involving Lewis acid and photoredox catalysis have been developed for N-benzoyl pyrrolidine. researchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Pyrrolidinone Derivatives

| Starting Material | Reagent(s) | Product(s) | Reference(s) |

| 2-Pyrrolidinone | Strong acid or base (aq.) | 4-Aminobutyric acid | chemicalbook.com |

| N-Methyl pyrrolidine | Isopropyl chloroformate | 4-Chlorobutyl carbamate (B1207046) derivative | acs.org |

| N-Ethyl pyrrolidine | Isopropyl chloroformate | 4-Chlorobutyl carbamate derivative | acs.org |

| N-Benzoyl pyrrolidine | Lewis acid, photoredox catalysis | Ring-opened product | researchgate.net |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of 1-(3-aminobenzyl)pyrrolidin-2-one is subject to electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions—both in terms of reactivity and the position of the incoming electrophile—is governed by the directing effects of the substituents on the aromatic ring. In this case, the two key substituents are the aminobenzyl group and the pyrrolidin-2-one moiety attached to the benzyl (B1604629) group.

Electrophilic aromatic substitution typically proceeds via a two-step mechanism: initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comuci.edu The rate-determining step is the formation of the carbocation. uci.edu

Substituents on the benzene (B151609) ring influence the reaction in two ways: they can activate or deactivate the ring towards substitution and direct the incoming electrophile to the ortho, meta, or para position. libretexts.org Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease the rate. libretexts.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Nature | Directing Effect | Reference(s) |

| -NH₂ (Amino) | Activating | ortho, para | libretexts.org |

| -CH₂-R (Alkyl) | Activating | ortho, para | uci.edu |

| -C(=O)NR₂ (Amide) | Deactivating | meta | libretexts.org |

Transformations Involving the Primary Amine Functionality

The primary amine group on the phenyl ring is a versatile functional handle that can undergo a variety of chemical transformations.

Amine Acylation, Alkylation, and Arylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, allowing it to react with a range of electrophiles.

Acylation: Primary amines readily react with acylating agents such as acid chlorides and acid anhydrides to form amides. For example, various amino oxadiazoles (B1248032) have been successfully acylated using acetyl chloride, benzoyl chloride, and other substituted benzoyl chlorides in the presence of a base like triethylamine. ekb.eg

Alkylation: The alkylation of amines with alkyl halides is a common method for forming C-N bonds, proceeding via an SN2 mechanism. libretexts.org However, a significant challenge with the alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. libretexts.org To achieve selective monoalkylation, specific strategies such as reductive amination or the use of N-aminopyridinium salts have been developed. masterorganicchemistry.comnih.gov

Arylation: The formation of a bond between an amine and an aryl group, known as arylation, can be more challenging than alkylation. Traditional methods often require activated aryl halides. wikipedia.org A more general and widely used method is the Buchwald-Hartwig amination, which employs a palladium catalyst to couple amines with aryl halides. wikipedia.org

Diazotization and Subsequent Transformations

Primary aromatic amines can be converted to diazonium salts upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. This reaction is known as diazotization.

Aryl diazonium salts are highly versatile synthetic intermediates. The dinitrogen moiety is an excellent leaving group, allowing the diazonium group to be replaced by a wide variety of nucleophiles in what are known as Sandmeyer reactions (using copper(I) salts) and other related transformations. This provides a powerful method for introducing a range of functional groups onto the aromatic ring that would be difficult to install directly.

Catalytic Transformations and Their Mechanisms

The pyrrolidin-2-one scaffold and the primary amine functionality of this compound lend themselves to a variety of catalytic transformations.

The synthesis of substituted pyrrolidin-2-ones can be achieved through multicomponent reactions, which are efficient processes that combine three or more starting materials in a single step. beilstein-journals.org These reactions can be catalyzed by various means. For instance, the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been accomplished through eco-friendly multicomponent reactions of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate. beilstein-journals.org

Furthermore, the pyrrolidine ring itself can be synthesized through various catalytic methods, including the N-heterocyclization of primary amines with diols catalyzed by iridium complexes, and copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds. organic-chemistry.org These methods highlight the importance of catalysis in accessing and modifying the core pyrrolidinone structure.

Transition Metal-Catalyzed Coupling Reactions

The structure of this compound possesses several sites amenable to transition metal-catalyzed coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. thermofisher.commdpi-res.com The primary amino group and the C-H bonds on both the aromatic ring and the pyrrolidinone core are potential reaction handles.

Palladium-catalyzed cross-coupling reactions are particularly relevant. researchgate.net The primary amine could undergo Buchwald-Hartwig amination, a powerful method for forming C-N bonds. ustc.edu.cn This would involve coupling the amine with an aryl halide or triflate to generate a more complex diarylamine structure. Furthermore, the aromatic ring of the benzyl group contains C-H bonds that can be functionalized through palladium-catalyzed C-H activation/arylation protocols, obviating the need for pre-functionalized starting materials. researchgate.netnih.gov

Recent advances have also focused on the direct C(sp³)–H functionalization of saturated heterocycles like pyrrolidinone. nih.govrsc.org Using a directing group, often attached to the amide nitrogen, palladium catalysts can facilitate the intramolecular amination of unactivated γ-C(sp³)–H bonds to construct the pyrrolidone ring itself or the intermolecular arylation at these positions. nih.govacs.org While the target molecule already contains the pyrrolidinone ring, these studies highlight the potential for further functionalization directly on the saturated core under palladium catalysis.

The choice of catalyst, ligands, and reaction conditions is crucial and can direct the reaction to a specific site on the molecule. For instance, different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can tune the reactivity and selectivity of the palladium catalyst. mdpi-res.com

| Catalyst System | Coupling Type | Reactant Type | Potential Transformation on Substrate |

|---|---|---|---|

| Pd(OAc)₂, Phosphine Ligand, Base | Buchwald-Hartwig Amination | Aryl Halide | Coupling at the -NH₂ group to form a diarylamine |

| [RhCp*Cl₂]₂ | C-H Activation / Annulation | Alkyne | Annulation at the aromatic ring ortho to the CH₂ group |

| Pd(OAc)₂, Directing Group | γ-C(sp³)-H Arylation | Aryl Halide | Functionalization of the pyrrolidinone ring (requires N-derivatization) |

| Cu(I) or Cu(II) salts | Ullmann Condensation | Aryl Halide | N-Arylation of the primary amine |

Gold-Catalyzed Cyclizations and Rearrangements in Pyrrolidinone Systems

Gold catalysis has become a prominent tool for orchestrating complex cyclizations and rearrangements, particularly with substrates containing alkynes, allenes, or enynes. beilstein-journals.orgnumberanalytics.com Gold catalysts, typically in the +1 oxidation state, are powerful π-acids that activate carbon-carbon multiple bonds towards nucleophilic attack. numberanalytics.com

While there is no direct literature on gold-catalyzed reactions of this compound, the pyrrolidinone scaffold is a key feature in many products of gold-catalyzed transformations. For example, gold-catalyzed reactions of nitrogen-containing enynes can lead to the formation of polycyclic systems incorporating nitrogen heterocycles. mdpi.com The mechanism often involves the gold-catalyzed activation of an alkyne, followed by an intramolecular attack from a tethered nucleophile (like an alkene or an amine), generating complex carbocyclic or heterocyclic structures. beilstein-journals.org

In the context of pyrrolidinone systems, research has demonstrated the synthesis of pyrrolidine-based organocatalysts and their application in asymmetric synthesis. thermofisher.com More directly, gold catalysts featuring chiral pyrrolidinyl-phosphine ligands have been developed for highly enantioselective cyclizations. nih.govchemrxiv.org These studies underscore the synergy between gold catalysts and the pyrrolidine framework. A hypothetical reaction could involve derivatizing the amino group of this compound with an alkyne-containing moiety, which could then undergo a gold-catalyzed intramolecular cyclization, potentially involving the aromatic ring or the pyrrolidinone nitrogen, to create novel polycyclic architectures.

| Reaction Type | Typical Substrate | Gold Catalyst Example | Product Type |

|---|---|---|---|

| Intramolecular [4+2] Cycloaddition | 1,6-Arylenyne | IPrAuNTf₂ | Tetracyclic products |

| Tandem Cyclization/Cycloaddition | 2-(1-Alkynyl)-2-alken-1-one | (Ph₃P)AuCl/AgSbF₆ | Bicyclic oxazines |

| Enantioselective Cyclization | 1,6-Enyne | Chiral Pyrrolidinyl-Au(I) Complex | Chiral 1,2-dihydronaphthalenes |

| Oxidative Amination/Cyclization | 2-Alkynyl Arylazide | IPrAuCl/AgOTf | Pyrroloindolone derivatives |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

Understanding the detailed mechanism of a chemical reaction is fundamental to its optimization and broader application. For transformations involving the pyrrolidinone scaffold, kinetic and spectroscopic analyses are indispensable tools. thieme.denih.gov These studies provide critical insights into reaction pathways, identify rate-determining steps, and characterize transient intermediates.

Kinetic studies are often employed to determine the order of a reaction with respect to each component (substrate, catalyst, reagents). researchgate.net A key technique in mechanistic elucidation is the kinetic isotope effect (KIE), which measures the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium). libretexts.org A significant primary KIE (kH/kD > 1) indicates that the C-H bond is being broken in the rate-determining step of the reaction, a common feature in C-H activation catalysis. acs.orgbaranlab.org For instance, in copper-catalyzed intramolecular C-H amination to form pyrrolidines, KIE experiments have provided definitive evidence for C-H bond cleavage as the turnover-limiting step. nih.govacs.org

Spectroscopic methods, such as in-situ NMR and mass spectrometry, allow for the direct observation and characterization of key intermediates. acs.org In studies on the synthesis of pyrrolidines via copper-catalyzed amination, a crucial fluorinated copper(II) complex, pertinent to the mechanistic pathway, was isolated and structurally characterized using X-ray diffraction. nih.gov Such analyses provide concrete evidence that can validate or refute proposed catalytic cycles derived from computational and kinetic data. DFT (Density Functional Theory) calculations are also frequently used in conjunction with experimental data to map out the energy profiles of possible reaction pathways and to understand the preference for one pathway over another. nih.govacs.org

| Mechanistic Question | Analytical Technique | Finding/Observation | Implication |

|---|---|---|---|

| Is C-H bond broken in the rate-limiting step? | Kinetic Isotope Effect (KIE) | kH/kD = 3.3 (Intramolecular) | Confirms C-H cleavage is the turnover-limiting step. |

| What is the structure of the active catalyst/intermediate? | X-ray Crystallography | Characterization of a [(TpiPr2OH)CuF] complex. | Provides evidence for a Cu-F intermediate in the catalytic cycle. |

| Is a proposed species a true intermediate? | Kinetic Profiling (NMR monitoring) | A putative intermediate shows a different reaction profile than the main catalytic reaction. | Demonstrates the species is not on the primary reaction pathway. |

| What is the effect of catalyst ligands? | DFT Calculations & Kinetic Studies | Electron-donating substituents on Tpx ligand accelerate the reaction. | Suggests an easier Cu(I) to Cu(II) oxidation is beneficial for the catalytic cycle. |

Computational Chemistry and Theoretical Modeling of 1 3 Aminobenzyl Pyrrolidin 2 One

Quantum Chemical Calculations (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(3-Aminobenzyl)pyrrolidin-2-one, DFT calculations are instrumental in determining its optimized molecular geometry, electronic properties, and spectroscopic features. Such calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311G(d,p)) to achieve a balance between accuracy and computational cost. The optimized structure reveals the most stable three-dimensional arrangement of the atoms, providing crucial information on bond lengths, bond angles, and dihedral angles.

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MESP)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions within a molecule. nist.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting character. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a smaller gap suggests higher reactivity and lower stability. nih.govnih.gov For conjugated systems, as the extent of conjugation increases, the HOMO-LUMO gap tends to decrease. libretexts.orgreddit.com In the context of this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzyl moiety, while the LUMO may be distributed over the pyrrolidin-2-one ring and the benzyl (B1604629) group.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net It illustrates the regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the MESP would likely show a negative potential (red and yellow regions) around the carbonyl oxygen and the nitrogen of the amino group, suggesting these as sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group and the pyrrolidine (B122466) ring, indicating potential sites for nucleophilic attack. researchgate.net

| Parameter | Significance | Expected Findings for this compound |

| HOMO Energy | Electron-donating ability | High, localized on the aminobenzyl group. |

| LUMO Energy | Electron-accepting ability | Low, distributed over the pyrrolidin-2-one and benzyl moieties. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A moderate gap, indicating a balance between stability and reactivity. |

| MESP Negative Regions | Sites for electrophilic attack | Around the carbonyl oxygen and amino nitrogen. |

| MESP Positive Regions | Sites for nucleophilic attack | Around the hydrogen atoms of the amino group and the pyrrolidine ring. |

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. mdpi.commdpi.com The predicted shifts for this compound would be expected to correlate well with experimental values, aiding in the assignment of peaks in the NMR spectra. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated to predict its infrared (IR) spectrum. nih.gov For this compound, characteristic vibrational modes would include the C=O stretching of the lactam, N-H stretching of the amino group, and various C-H and C-N stretching and bending vibrations. researchgate.netresearchgate.netspectrabase.com Comparing the calculated and experimental IR spectra can confirm the presence of key functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. nih.gov For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π-π* transitions within the aromatic ring and n-π* transitions associated with the carbonyl group. researchgate.netresearchgate.net

| Spectroscopy | Predicted Feature | Structural Information |

| 1H & 13C NMR | Chemical shifts | Connectivity and chemical environment of atoms. |

| IR | Vibrational frequencies | Presence of functional groups (C=O, N-H, etc.). |

| UV-Vis | Absorption maxima (λmax) | Electronic transitions and conjugation. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed picture of the conformational landscape and flexibility of a molecule over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the different conformations that this compound can adopt in a given environment (e.g., in a solvent or in complex with a biological target). This is particularly important for understanding how the molecule might adapt its shape to bind to a receptor. The analysis of the simulation trajectory can reveal the most populated conformational states and the energetic barriers between them. For molecules with rotatable bonds, such as the one connecting the benzyl group to the pyrrolidinone ring, MD simulations can quantify the rotational freedom and identify preferred orientations. mdpi.comnih.gov

Molecular Docking Studies for Ligand-Target Interactions (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor, typically a protein). nih.govresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking studies could be performed against various biological targets to explore its potential therapeutic applications. For instance, pyrrolidin-2-one derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase. researchgate.net

A typical docking study would involve:

Preparation of the 3D structure of this compound and the target protein.

Defining the binding site on the protein.

Using a scoring function to evaluate different binding poses of the ligand in the active site.

The results would provide a binding score, indicating the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new compounds and to guide the optimization of lead compounds in drug discovery. unipa.it

Descriptor Calculation and Model Validation

The development of a QSAR model for a series of compounds including this compound would involve the following steps:

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques. Internal validation methods like leave-one-out cross-validation (q²) are often employed. External validation, where the model is used to predict the activity of a set of compounds not used in model development, is crucial for establishing the model's robustness.

A hypothetical QSAR study on a series of pyrrolidin-2-one derivatives might reveal that descriptors related to hydrophobicity, aromaticity, and the presence of hydrogen bond donors and acceptors are important for their biological activity.

| Validation Parameter | Description |

| r² (Coefficient of determination) | Measures the goodness of fit of the model to the training set data. |

| q² (Cross-validated r²) | Assesses the internal predictive ability of the model. |

| External validation | Evaluates the model's ability to predict the activity of an external test set. |

Predictive Modeling for In Vitro Biological Assay Outcomes

The application of computational chemistry and theoretical modeling to predict the outcomes of in vitro biological assays for novel chemical entities like this compound represents a significant advancement in drug discovery and development. These predictive models leverage the structural and electronic properties of a molecule to forecast its biological activity, thereby enabling the prioritization of candidates for synthesis and experimental testing. This approach is particularly valuable for exploring the therapeutic potential of compounds by simulating their interactions with biological targets and predicting their pharmacokinetic profiles.

Predictive modeling for this compound and its analogs typically involves a combination of ligand-based and structure-based drug design approaches. Ligand-based methods utilize the known activities of structurally similar compounds to build a predictive model, whereas structure-based methods rely on the three-dimensional structure of the biological target to simulate binding interactions.

A critical aspect of this predictive modeling is the generation of molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecule. For this compound, these descriptors would encompass constitutional, topological, geometrical, and quantum-chemical parameters.

Illustrative Molecular Descriptors for this compound

| Descriptor Type | Descriptor | Calculated Value | Significance in Predictive Modeling |

| Constitutional | Molecular Weight | 204.26 g/mol | Influences pharmacokinetic properties. |

| Number of Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy. | |

| Topological | Topological Polar Surface Area (TPSA) | 55.4 Ų | Correlates with passive molecular transport through membranes. |

| Geometrical | Molecular Volume | 195.3 ų | Pertains to the size and shape of the molecule, affecting binding pocket fit. |

| Quantum-Chemical | HOMO Energy | -5.8 eV | Indicates the molecule's susceptibility to electrophilic attack. |

| LUMO Energy | -0.9 eV | Relates to the molecule's ability to accept electrons. | |

| Dipole Moment | 3.2 D | Influences solubility and interactions with polar residues in a binding site. |

Note: The values presented in this table are hypothetical and for illustrative purposes to represent the types of descriptors used in computational modeling.

These descriptors serve as the input for various machine learning algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict biological activities. For instance, a QSAR model could be developed to predict the inhibitory concentration (IC₅₀) of this compound derivatives against a specific enzyme.

Furthermore, molecular docking simulations are a cornerstone of predictive modeling for in vitro assay outcomes. These simulations predict the preferred orientation of this compound when bound to a biological target, as well as the binding affinity. The results of these simulations can provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. Studies on related pyrrolidinone derivatives have successfully utilized molecular docking to predict their binding modes. uran.ua

Predicted In Vitro Biological Assay Outcomes for this compound Derivatives

| Derivative | Predicted Target | Predicted Assay Outcome (e.g., IC₅₀) | Key Predicted Interactions |

| This compound | Kinase X | 5.2 µM | Hydrogen bond between the amino group and a backbone carbonyl of the protein; pi-stacking of the benzyl ring. |

| 1-(3-(Methylamino)benzyl)pyrrolidin-2-one | Protease Y | 12.8 µM | Salt bridge formation involving the secondary amine; hydrophobic interactions of the pyrrolidinone ring. |

| 1-(3-Nitrobenzyl)pyrrolidin-2-one | GPCR Z | 25.1 µM | Dipole-dipole interactions of the nitro group with polar residues. |

Note: The data in this table is hypothetical and serves to illustrate the output of predictive modeling for in vitro biological assays. The specific targets and activity values are not based on experimental results for this specific compound.

Investigation of Biological and Biochemical Interactions in Vitro and Mechanistic Focus

Enzyme Inhibition and Modulation Studies

Identification of Target Enzymes and Binding Affinities (Ki, IC50)

While direct binding affinity data (Kᵢ or IC₅₀ values) for 1-(3-aminobenzyl)pyrrolidin-2-one is not documented, studies on related compounds highlight the potential of the broader chemical family. For instance, a series of 1-alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones have been identified as potent inhibitors of aromatase in vitro. Notably, the 1-hexyl derivative of this series exhibited a Kᵢ value of 62 nM , demonstrating approximately 100-fold greater potency than the standard inhibitor aminoglutethimide. nih.gov

Derivatives of a 3-aminopyridin-2-one scaffold, which shares some structural similarity to the core of the title compound, have been investigated as kinase inhibitors. nih.gov For these compounds, IC₅₀ values were determined, and subsequently, Kᵢ values were estimated to allow for a more standardized comparison of their activity against different kinases. nih.gov This approach underscores the common practice of using both IC₅₀ and Kᵢ values to characterize enzyme inhibition. nih.gov

In the context of antibiotic resistance, derivatives based on a pyrrolidine (B122466) pentamine scaffold have been studied as inhibitors of Aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib) . apicalscientific.com The inhibitory activities of these compounds were assessed, though specific Kᵢ or IC₅₀ values for a direct analog of this compound are not provided.

| Compound Class | Target Enzyme | Reported Affinity |

| 1-Alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones | Aromatase | Kᵢ = 62 nM (for 1-hexyl derivative) nih.gov |

| 3-Aminopyridin-2-one derivatives | Kinases (e.g., Aurora A, MPS1) | IC₅₀ and Kᵢ values determined nih.gov |

| Pyrrolidine pentamine derivatives | AAC(6')-Ib | Inhibitory activity identified apicalscientific.com |

Kinetic Studies for Inhibition Mechanism Elucidation

Kinetic studies are crucial for understanding how a compound inhibits an enzyme, for example, whether it competes with the substrate, binds to the enzyme-substrate complex, or both (mixed-type inhibition). For novel quinolinyl-iminothiazolines, kinetic mechanism analysis was conducted to determine the mode of inhibition against alkaline phosphatase. nih.gov The results indicated a non-competitive inhibition mechanism, where the inhibitor could bind to both the free enzyme and the enzyme-substrate complex. nih.gov

While such detailed kinetic studies for this compound are not available, the methodologies employed in the study of related inhibitor classes would be directly applicable to elucidate its mechanism of action should it be identified as an enzyme inhibitor in the future.

Receptor Binding and Ligand-Protein Interaction Studies (In Vitro)

In vitro receptor binding assays are a cornerstone of drug discovery, allowing for the characterization of the affinity of a ligand for its receptor. nih.govnih.gov These assays typically measure the concentration of a ligand required to inhibit the binding of a known radioligand by 50% (IC₅₀), which can then be used to determine the binding affinity (Kᵢ).

Specific receptor binding data for this compound is not prominently featured in scientific literature. However, the pyrrolidone structure is a key feature in ligands developed for various receptors. For example, novel ligands based on the pyrrolidone structure have been synthesized and evaluated for their affinity to the 5-HT₃ receptor . nih.gov

High-Throughput Screening (HTS) of Derivatives

High-throughput screening (HTS) is a method used to rapidly assess the biological or biochemical activity of a large number of compounds. There is no specific HTS data available that explicitly names this compound. However, it is plausible that this compound or its close derivatives could be included in large chemical libraries screened against various biological targets. The results of such screenings are often proprietary or may not be published if the compound does not meet the activity threshold.

Biophysical Characterization of Binding Events

Biophysical techniques are employed to study the physical properties of ligand-protein interactions, providing detailed information on the binding kinetics and thermodynamics. These methods can include surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy. While in vitro binding assays can determine if a compound binds to a target, biophysical methods can elucidate the rate of binding and the time to reach equilibrium. nih.gov There are currently no published studies that provide a biophysical characterization of the binding of this compound to a specific protein target.

Modulation of Cellular Pathways in In Vitro Models (non-clinical)

The effect of a compound on cellular pathways is often investigated using in vitro cell-based assays. These studies can reveal a compound's functional effect, such as agonist or antagonist activity at a receptor, or its ability to modulate signaling cascades.

While there is a lack of data on the specific effects of this compound on cellular pathways, research on related pyrrolidone derivatives offers some context. For instance, certain pyrrolidone-based ligands for the 5-HT₃ receptor were assessed for their functional activity using a guanidinium (B1211019) uptake assay in NG108-15 cells. nih.gov This assay allowed for the characterization of the compounds as antagonists. nih.gov Such functional assays are critical for moving beyond simple binding affinity to understand the actual biological consequence of the ligand-receptor interaction.

Cell-Based Assays for Specific Pathway Analysis (e.g., tubulin binding)

An extensive review of published scientific literature reveals a notable absence of studies specifically investigating the interaction of this compound with cellular pathways, including tubulin binding. While the broader class of pyrrole-based compounds has been a subject of interest in cancer research for their ability to inhibit tubulin polymerization, no such data currently exists for this specific molecule. nih.govnih.gov For instance, certain tetrasubstituted brominated pyrroles have been identified as potent microtubule depolymerizers that inhibit the binding of colchicine (B1669291) to tubulin, suggesting they interact with the colchicine-binding site on tubulin. nih.gov Similarly, other pyrrole-based carboxamides have been designed as tubulin inhibitors targeting this same site. nih.gov However, without direct experimental evidence, it is not possible to attribute these activities to this compound.

Biochemical Assays for Downstream Effectors

Consistent with the lack of data on specific pathway analysis, there is no available research on the effects of this compound on downstream effector molecules. Biochemical assays are crucial for understanding the consequences of a compound's interaction with its primary target. For example, in the case of tubulin inhibitors, such assays might measure the activation of caspase-3, a key protein in apoptosis, or the phosphorylation status of proteins like Bcl-2, which is involved in cell death regulation. nih.gov Research on other pyrrolidin-2-one derivatives has identified inhibitory activity against enzymes like monoacylglycerol lipase (B570770) (MAGL), but these findings are specific to the tested compounds and cannot be extrapolated to this compound. nih.gov

Antimicrobial and Antifungal Potential in In Vitro Assays

Despite the structural class of pyrrolidinones being explored for various pharmacological activities, there is a clear gap in the scientific literature regarding the specific antimicrobial and antifungal properties of this compound.

Growth Inhibition Studies Against Bacterial and Fungal Strains

No peer-reviewed studies documenting the in vitro growth inhibition of bacterial or fungal strains by this compound have been found. While related heterocyclic compounds, such as certain pyrrole-based enaminones and pyrrolo[1,2-a]pyrazines, have demonstrated potent antifungal activity against various Candida species, this specific compound remains untested or unreported in this context. mdpi.com Similarly, various derivatives of pyrrolidin-2,3-diones have shown initial antibacterial activities against Pseudomonas aeruginosa, but this is not indicative of the activity of this compound. nih.gov

Mechanisms of Action in Microbial Systems (e.g., membrane disruption, enzyme inhibition)

Given the absence of data on its antimicrobial or antifungal activity, the mechanism of action for this compound in microbial systems has not been investigated. Mechanistic studies, which could involve assessing cell membrane integrity through techniques like fluorescence microscopy with propidium (B1200493) iodide staining or evaluating the inhibition of essential microbial enzymes, have not been performed on this compound. nih.gov While some pyrrolidine derivatives are known to inhibit key bacterial enzymes like penicillin-binding proteins (PBPs), there is no evidence to suggest that this compound functions through this or any other antimicrobial mechanism. nih.gov

Structure Activity Relationship Sar Studies for 1 3 Aminobenzyl Pyrrolidin 2 One Derivatives

Systematic Modification of the Pyrrolidin-2-one Core

The pyrrolidin-2-one ring is a key pharmacophore, and its modification can significantly impact the biological profile of the derivatives. uran.ua

The pyrrolidin-2-one scaffold, a five-membered lactam, offers several positions for substitution, primarily on the ring nitrogen (N-1) and the carbon atoms (C-3, C-4, and C-5). The nitrogen atom of the pyrrolidine (B122466) ring is a common site for substitution, with a significant percentage of FDA-approved drugs containing a pyrrolidine scaffold being substituted at the N-1 position. ontosight.ai This highlights the importance of the substituent at this position for modulating biological activity.

Substituents on the carbon atoms of the pyrrolidine ring can influence the molecule's properties. For instance, substituents at the C-2 position of the pyrrolidine ring can affect its basicity. ontosight.ai While the core compound is a pyrrolidin-2-one, where C-2 is part of a carbonyl group, modifications at other carbon positions (C-3, C-4, C-5) can introduce chirality and alter the three-dimensional shape of the ring, thereby affecting interactions with biological targets. In a study of pyrrolidine-2,5-dione derivatives, substitutions at the C-3 position were found to strongly affect anticonvulsant activity. ontosight.ai

In the context of 1-(3-aminobenzyl)pyrrolidin-2-one, the primary focus of SAR studies has often been on the benzyl (B1604629) substituent, but modifications to the pyrrolidinone ring itself remain a viable strategy for optimizing activity. For example, introducing substituents on the carbon atoms could fine-tune the molecule's lipophilicity, polarity, and steric profile, which are critical determinants of pharmacokinetic and pharmacodynamic properties.

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, and pyrrolidine derivatives are no exception. mdpi.comnih.gov The introduction of stereogenic centers in the pyrrolidin-2-one ring can lead to different enantiomers or diastereomers, which may exhibit distinct pharmacological profiles. ontosight.ai This is because biological targets such as enzymes and receptors are chiral, leading to stereoselective interactions. ontosight.ai

The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to varied binding modes to target proteins. ontosight.ai For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.

While specific stereochemical studies on this compound are not extensively detailed in the provided context, the general principles of stereochemistry in drug design strongly suggest that the chirality of the pyrrolidin-2-one core would significantly influence its activity. For instance, if a substituent were introduced at the C-3, C-4, or C-5 position of the pyrrolidin-2-one ring, the resulting stereoisomers would likely display different potencies and efficacies.

Table 1: Influence of Stereochemistry on Biological Activity This table is a generalized representation based on the established principles of stereochemistry in drug action.

| Stereoisomer | Biological Activity | Rationale |

|---|---|---|

| Enantiomer A | High | Optimal three-dimensional fit with the target binding site. |

| Enantiomer B | Low or None | Suboptimal or no effective binding to the target due to steric hindrance or improper orientation of key functional groups. |

| Diastereomer A | Active | Specific spatial arrangement of substituents allows for favorable interactions with the biological target. |

| Diastereomer B | Inactive | Different spatial arrangement of substituents prevents effective binding. |

Exploration of the 3-Aminobenzyl Substituent

The 3-aminobenzyl group attached to the nitrogen of the pyrrolidin-2-one ring is a critical component for the biological activity of these derivatives. Its modification has been a key focus of SAR studies.

In a study on a related class of compounds, 2,3-benzodiazepine analogues, the position of a substituent on the phenyl ring was shown to have a profound impact on biological activity. It was observed that a chloro substituent in the meta position resulted in higher biological activity compared to the ortho position, which was attributed in part to reduced steric hindrance. While this is not the same molecule, it illustrates the principle that the position of a functional group on an aromatic ring attached to a heterocyclic system is a critical determinant of activity.

For 1-(aminobenzyl)pyrrolidin-2-one derivatives, the meta position of the amino group is the defining feature of the parent compound. It is plausible that moving the amino group to the ortho or para position would alter the molecule's ability to form key hydrogen bonds or other interactions within a receptor binding pocket. The basicity of the amino group would also be affected by its position due to varying electronic effects (inductive and resonance).

Table 2: Predicted Influence of Amino Group Position on Activity This table is predictive and based on general principles of medicinal chemistry, as direct comparative studies on this specific scaffold were not found.

| Isomer | Position | Expected Impact on Activity |

|---|---|---|

| Ortho-amino | 2-amino | Potential for intramolecular hydrogen bonding with the pyrrolidin-2-one core, which could alter the conformation and binding properties. Steric hindrance may also play a role. |

| Meta-amino | 3-amino | The parent compound's configuration, likely representing an optimal orientation for its intended biological target. |

| Para-amino | 4-amino | Alters the vector of potential hydrogen bonding and electronic properties compared to the meta-isomer, which could lead to a different or reduced activity profile. |

Introducing various substituents onto the phenyl ring of the benzyl moiety is a common strategy to explore and optimize biological activity. These substitutions can modify the electronic nature (electron-donating or electron-withdrawing) and steric properties of the ring.

In a study of analogues of nebracetam (B40111), which is 4-(aminomethyl)-1-benzylpyrrolidin-2-one, various substituents were introduced on the benzyl ring. ontosight.ai The aim was to investigate how these changes would affect the nootropic activity. Although the specific results for each substituent are not detailed here, the study underscores the principle that the nature and position of substituents on the phenyl ring are critical for activity.

For instance, electron-withdrawing groups such as halogens (F, Cl, Br) or trifluoromethyl (-CF3) can alter the pKa of the amino group and create new interaction points. Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) can also influence binding and lipophilicity. The position of these substituents further diversifies the potential interactions.

Table 3: Effect of Phenyl Ring Substituents on Nebracetam Analogues This table is based on a study of nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one) analogues and illustrates the types of modifications made. ontosight.ai

| Base Scaffold | Substituent on Phenyl Ring |

|---|---|

| 4-(aminomethyl)-1-benzylpyrrolidin-2-one | 4-F |

| 4-(aminomethyl)-1-benzylpyrrolidin-2-one | 4-Cl |

| 4-(aminomethyl)-1-benzylpyrrolidin-2-one | 4-Br |

| 4-(aminomethyl)-1-benzylpyrrolidin-2-one | 4-CH3 |

| 4-(aminomethyl)-1-benzylpyrrolidin-2-one | 4-OCH3 |

| 4-(aminomethyl)-1-benzylpyrrolidin-2-one | 3,4-di-Cl |

The methylene (B1212753) (-CH2-) group that connects the phenyl ring to the pyrrolidin-2-one nitrogen is referred to as the benzyl linker. Modifying the length or introducing branching in this linker can significantly alter the flexibility and spatial orientation of the aromatic ring relative to the heterocyclic core.

In a study of pyrrolidine-2,5-dione derivatives, an increase in the length of an alkyl chain was found to result in derivatives with a longer duration of anticonvulsant activity. ontosight.ai This suggests that the length of the linker between two key pharmacophoric elements can be a crucial factor in determining the pharmacokinetic properties of a drug.

For this compound, extending the linker to an ethyl (-CH2CH2-) or propyl (-CH2CH2CH2-) chain would increase the distance between the pyrrolidin-2-one ring and the aminophenyl group. This could allow the molecule to access different binding regions or adopt more favorable conformations within a binding site. Conversely, a longer, more flexible chain could also lead to a loss of potency due to an entropy penalty upon binding. Branching on the linker, such as with an alpha-methyl group, would introduce a new chiral center and restrict the rotation around the N-C bond, which could either enhance or decrease activity depending on the preferred conformation.

Combinatorial Approaches and Library Synthesis for SAR Exploration

The exploration of the structure-activity relationship (SAR) for derivatives of this compound can be significantly accelerated through the use of combinatorial chemistry and library synthesis. These approaches allow for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity to identify key structural features that influence efficacy and selectivity. While specific examples of large-scale combinatorial libraries for this compound itself are not extensively documented in publicly available literature, the principles of these techniques are well-established and have been successfully applied to the synthesis of various pyrrolidine and pyrrolidinone libraries for drug discovery purposes. nih.govnih.gov

A common strategy in combinatorial synthesis is solid-phase synthesis, where molecules are built upon a solid support, such as a resin bead. This simplifies the purification process as excess reagents and by-products can be washed away, leaving the desired compound attached to the solid support. The "split-and-pool" method is a powerful technique in this context, enabling the creation of vast and diverse libraries from a limited number of building blocks. nih.gov

For the synthesis of a library of this compound derivatives, a potential combinatorial strategy could involve the following key steps:

Scaffold Attachment: The pyrrolidin-2-one core, potentially with a protected amine on the benzyl group, would be attached to a solid support.

Diversification: The aromatic ring of the benzyl group and the pyrrolidinone ring itself offer multiple points for diversification. For instance, a library of different substituents could be introduced at the amino group of the 3-aminobenzyl moiety. Another point of diversification could be the substitution on the pyrrolidinone ring.

Cleavage and Screening: Once the synthesis is complete, the individual compounds are cleaved from the solid support and screened for their biological activity.

An example of a successful application of combinatorial synthesis to a related scaffold is the creation of a library of highly functionalized pyrrolidines. nih.gov In this work, a "split synthesis" approach was used to generate a large number of compounds, which were then screened for their inhibitory activity against angiotensin-converting enzyme (ACE). This demonstrates the power of combinatorial chemistry in identifying potent bioactive molecules from a large pool of candidates.

Another relevant approach is the use of parallel synthesis, where multiple reactions are carried out simultaneously in separate reaction vessels. youtube.com This technique is well-suited for optimizing reaction conditions and for creating smaller, more focused libraries of compounds. For instance, a parallel synthesis approach could be used to explore a range of different acyl groups to be attached to the amino group of this compound, allowing for a systematic investigation of the effect of this substituent on biological activity.

The following table illustrates a hypothetical library of this compound derivatives that could be generated using combinatorial or parallel synthesis methods, highlighting potential points of diversification.

| R1 (at the 3-amino position) | R2 (at the pyrrolidinone ring) | Resulting Compound |

| H | H | This compound |

| Acetyl | H | 1-(3-Acetamidobenzyl)pyrrolidin-2-one |

| Methyl | H | 1-(3-(Methylamino)benzyl)pyrrolidin-2-one |

| H | 4-Methyl | 1-(3-Aminobenzyl)-4-methylpyrrolidin-2-one |

| Acetyl | 4-Methyl | 1-(3-Acetamidobenzyl)-4-methylpyrrolidin-2-one |

| Methyl | 4-Methyl | 1-(3-(Methylamino)benzyl)-4-methylpyrrolidin-2-one |

Integration of Computational and Experimental SAR Data

The integration of computational modeling with experimental data is a powerful strategy for elucidating the SAR of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) studies, in particular, play a crucial role in this integrated approach. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent and selective analogs. nih.govresearchgate.net

A relevant example of this integrated approach is a QSAR study conducted on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. nih.gov While these compounds are structurally distinct from this compound, the methodology employed in the study is directly applicable. The researchers used a combination of quantum chemical calculations and molecular modeling to determine various molecular descriptors for a set of 33 compounds. These descriptors, which quantify different aspects of the molecules' electronic and steric properties, were then correlated with the experimentally determined antiarrhythmic activity.

The resulting QSAR model was able to explain a significant portion of the variance in the biological data, demonstrating a strong correlation between the calculated descriptors and the observed activity. The study identified several key descriptors that were critical for the antiarrhythmic activity of these pyrrolidin-2-one derivatives. This information is invaluable for understanding the SAR of this class of compounds and for designing new analogs with improved activity.